C-17 Epimerization Determines Divergent Biological Activity Profiles
The 17α-hydroxy epimer (CAS 101978-01-2) has documented interceptive, post-coital antifertility properties in rodent models, as reported in the primary literature cited by Evitachem . In contrast, the 17β-hydroxy epimer (CAS 1091-93-6) has been shown to upregulate estrogen receptor subtypes ER-α and ER-β in a time-dependent manner, significantly increasing mRNA expression and time-dependently decreasing the ER-β/ER-α ratio in skin fibroblasts from postmenopausal women [1]. This functional divergence means that the two epimers are not interchangeable for either contraceptive research or ER modulation studies.
| Evidence Dimension | Biological activity profile — C-17 epimer comparison |
|---|---|
| Target Compound Data | Interceptive, post-coital antifertility activity (qualitative, in vivo rodent model) — 17α-epimer (CAS 101978-01-2) |
| Comparator Or Baseline | 17β-epimer (CAS 1091-93-6): upregulates ER-α and ER-β, increases mRNA expression, and decreases ER-β/ER-α ratio in skin fibroblasts of postmenopausal women (time-dependent, in vitro) |
| Quantified Difference | Bifurcated activity: antifertility (17α) vs. ER modulation (17β); direct quantitative comparison unavailable within a single study |
| Conditions | Target compound: in vivo rodent antifertility assay (details from original study not publicly accessible). Comparator: in vitro human skin fibroblast culture from postmenopausal donors. |
Why This Matters
Procurement decisions for contraceptive research require the 17α-epimer specifically; the 17β-epimer is unsuitable due to its distinct ER-modulating rather than antifertility activity.
- [1] ChemicalBook, CAS 1091-93-6: 3-Methoxyestra-2,5(10)-diene-17β-ol uses — upregulation of ER-α and ER-β in skin fibroblasts of postmenopausal women. https://www.chemicalbook.cn/CASEN_1091-93-6.htm View Source
